molecular formula C20H29ClN2O5S B143462 Tamsulosin hydrochloride CAS No. 128332-25-2

Tamsulosin hydrochloride

Cat. No. B143462
M. Wt: 445 g/mol
InChI Key: ZZIZZTHXZRDOFM-XFULWGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tamsulosin hydrochloride is a selective alpha-1 adrenergic receptor antagonist that is used in the treatment of benign prostatic hyperplasia (BPH). It is a prescription drug that is marketed under various brand names.

Scientific Research Applications

Analytical Methodologies for Tamsulosin Hydrochloride Tamsulosin is a selective α1A subtype antagonist with a significant role in benign prostatic hyperplasia treatment. Analytical methodologies, including spectrophotometric and chromatographic methods, have been developed to evaluate tamsulosin hydrochloride in different matrices, contributing to its clinical relevance in treating prostatic conditions (Shrivastava & Aggrawal, 2013).

Vascular Effects of Tamsulosin A study examined the antagonistic activity of tamsulosin against human vascular α1‐adrenergic receptors. This exploration provided insights into tamsulosin's vascular effects, essential for understanding its broader pharmacological profile (Harada, Kawaguchi, Ohmori, & Fujimura, 2000).

Controlled Release Formulations Innovations in controlled release formulations containing tamsulosin hydrochloride have been researched. These formulations aim to control drug release, minimizing dose-dependent side effects and enhancing patient compliance (Yun et al., 2005).

Mechanism in Improving Nocturia Tamsulosin's effectiveness in improving nocturia associated with lower urinary tract symptoms and benign prostatic hyperplasia was studied. The investigation focused on understanding the action mechanism of α1-receptor blockers in these conditions (Yoshida et al., 2009).

Alternative Treatments for Benign Prostatic Hyperplasia Research on the traditional Chinese medicine Caulis spatholobi identified compounds acting on the α1A adrenergic receptor, suggesting potential alternative treatments for benign prostatic hyperplasia. This study highlighted the role of tamsulosin as a comparison benchmark (Han, Wei, Huang, & Wang, 2014).

Genetic Factors Influencing Tamsulosin Pharmacokinetics A study identified genetic variants associated with the serum concentration of tamsulosin, providing insights into the pharmacokinetics of tamsulosin and its variability among individuals (Takata et al., 2012).

Nanopore-Forming Granules for Controlled Release Research into nanopore-forming granules for controlled release of tamsulosin aimed at developing a sustained-release system. This approach focused on maintaining therapeutic drug levels for extended periods (Seo et al., 2006).

properties

IUPAC Name

5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O5S.ClH/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24;/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24);1H/t15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIZZTHXZRDOFM-XFULWGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1OCCN[C@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

106138-88-9 (Parent)
Record name Tamsulosin hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106463176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2046628
Record name Tamsulosin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tamsulosin hydrochloride

CAS RN

106463-17-6
Record name Tamsulosin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106463-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tamsulosin hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106463176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tamsulosin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-(R)-5,4,2-[2-(O-ethoxyphenoxy ) ethyl]amino-propyl-2-methoxybenzenesulfonamide hydrochloride.
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TAMSULOSIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11SV1951MR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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